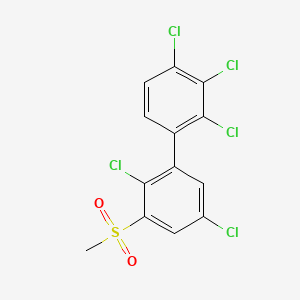

1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-

Descripción general

Descripción

1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- is a chlorinated biphenyl compound with a molecular formula of C₁₃H₆Cl₅O₂S. This compound is part of the polychlorinated biphenyl (PCB) family, which are synthetic organic chemicals known for their environmental persistence and potential health impacts. The presence of multiple chlorine atoms and a methylsulfonyl group makes this compound particularly interesting for various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- typically involves the chlorination of biphenyl compounds followed by the introduction of a methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the biphenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting with the chlorination of biphenyl to produce various chlorinated biphenyl intermediates. These intermediates are then subjected to further chemical reactions to introduce the methylsulfonyl group. The process may involve the use of reagents such as methylsulfonyl chloride and a base like sodium hydroxide to facilitate the sulfonylation reaction.

Análisis De Reacciones Químicas

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can remove chlorine atoms or reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce less chlorinated biphenyls or sulfides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula: C₁₃H₇Cl₅O₂S

- Molecular Weight: 404.52 g/mol

- CAS Number: 66640-58-2

- IUPAC Name: 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)-

The compound's structure features multiple chlorine substitutions on the biphenyl backbone and a methylsulfonyl group that enhances its reactivity and solubility in organic solvents.

Environmental Applications

1. Environmental Monitoring and Remediation:

PCB-87 is often studied for its persistence in the environment and its role as a pollutant. Its chlorinated nature makes it resistant to degradation, leading to bioaccumulation in ecosystems. Research focuses on:

- Detection Methods: Development of sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) for detecting PCB residues in soil and water.

- Bioremediation Strategies: Investigating microbial degradation pathways to reduce PCB levels in contaminated sites. Specific bacteria have shown potential in breaking down chlorinated compounds .

2. Ecotoxicological Studies:

PCB-87 is used as a model compound in ecotoxicology to understand the effects of chlorinated biphenyls on aquatic and terrestrial organisms. Studies assess:

- Toxicity Levels: Evaluating the impact on fish and amphibians through chronic exposure experiments.

- Bioaccumulation Studies: Monitoring how PCB-87 accumulates in food webs and its effects on predator species .

Toxicological Research

1. Health Effects Assessment:

Research has highlighted the potential health risks associated with exposure to PCB compounds like PCB-87. Key areas of focus include:

- Endocrine Disruption: Investigating how PCB-87 interacts with hormonal pathways, potentially leading to reproductive and developmental issues.

- Carcinogenic Potential: Evaluating the compound's role as a possible carcinogen through long-term animal studies .

2. Mechanistic Studies:

Studies delve into the biochemical mechanisms by which PCB-87 exerts toxic effects at the cellular level:

- Oxidative Stress Induction: Research indicates that PCB exposure can lead to increased reactive oxygen species (ROS), causing cellular damage.

- Gene Expression Changes: Analysis of how PCB-87 influences gene expression related to stress response and metabolism .

Material Science Applications

1. Polymer Additives:

PCB compounds are explored as additives in polymer formulations due to their thermal stability and electrical insulating properties. Applications include:

- Insulating Materials: Use in electrical insulators where thermal resistance is crucial.

- Flame Retardants: Investigating the effectiveness of PCB additives in enhancing fire resistance in plastics .

2. Analytical Standards:

PCB-87 serves as a standard reference material for calibrating analytical instruments used in environmental testing and quality control.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Environmental Remediation | Demonstrated successful bioremediation of PCB-contaminated sites using specific bacterial strains capable of degrading chlorinated biphenyls. |

| Study B | Toxicological Assessment | Found significant endocrine-disrupting effects in test organisms exposed to PCB-87 over extended periods. |

| Study C | Material Science | Evaluated the effectiveness of PCB additives in improving flame retardancy in polymer composites without compromising mechanical properties. |

Mecanismo De Acción

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- involves its interaction with various molecular targets and pathways. The compound can bind to cellular proteins and enzymes, potentially disrupting normal cellular functions. The presence of chlorine atoms and the methylsulfonyl group can enhance its ability to interact with lipid membranes, leading to changes in membrane fluidity and permeability. Additionally, the compound may generate reactive oxygen species (ROS) during metabolic processes, contributing to oxidative stress and cellular damage.

Comparación Con Compuestos Similares

Similar Compounds

1,1’-Biphenyl, 2,3’,4,4’,5-pentachloro-: Another chlorinated biphenyl with similar chemical properties but lacking the methylsulfonyl group.

1,1’-Biphenyl, 2,2’,4,5,5’-pentachloro-: Similar structure with different chlorine substitution pattern.

2,3’,4,4’,5’-Pentachlorobiphenyl:

Uniqueness

The presence of the methylsulfonyl group in 1,1’-Biphenyl, 2,2’,3,4,5’-pentachloro-3’-(methylsulfonyl)- distinguishes it from other chlorinated biphenyls. This functional group can significantly alter the compound’s chemical reactivity, biological activity, and environmental behavior, making it a unique and valuable compound for various applications.

Actividad Biológica

1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- (commonly referred to as PCB-87) is a member of the polychlorinated biphenyl (PCB) family. PCBs are synthetic organic compounds that have been widely used in industrial applications but are now recognized for their environmental persistence and potential health risks. This article explores the biological activity of PCB-87, including its toxicity, potential carcinogenicity, and other relevant biological effects.

- Chemical Formula: C12H5Cl5O2S

- Molecular Weight: 326.433 g/mol

- CAS Registry Number: 38380-02-8

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified certain PCBs as possibly carcinogenic to humans based on limited evidence from occupational exposure studies. PCB-87's structure suggests it may share similar risks due to its chlorinated nature and ability to bioaccumulate in fatty tissues .

Endocrine Disruption

Research indicates that PCBs can act as endocrine disruptors. PCB-87 has been shown to interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in wildlife and humans .

Neurotoxicity

Studies have demonstrated that exposure to PCBs can lead to neurotoxic effects, particularly in developing organisms. PCB-87 may impair cognitive function and motor skills through mechanisms involving oxidative stress and inflammation .

In Vitro Studies

In vitro studies have assessed the effects of PCB-87 on various cell lines:

- Cytotoxicity: PCB-87 exhibits cytotoxic effects on human liver cells (HepG2), with IC50 values indicating significant cell death at higher concentrations.

- Inflammatory Response: Exposure to PCB-87 increases the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages activated by lipopolysaccharides (LPS) .

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | IC50 = 25 µM | |

| Inflammatory Response | Increased TNF-alpha production |

In Vivo Studies

Animal studies have shown that PCB-87 exposure can lead to:

- Reproductive Toxicity: Reduced fertility rates and developmental abnormalities in offspring.

- Hepatotoxicity: Liver damage characterized by elevated liver enzymes and histopathological changes .

Case Studies

- Occupational Exposure : A cohort study of workers exposed to PCBs revealed a higher incidence of liver cancer compared to the general population. This supports the hypothesis that PCB exposure is linked to increased cancer risk .

- Environmental Impact : In a study examining the effects of PCB contamination in aquatic ecosystems, fish exposed to PCB-87 showed altered reproductive behaviors and decreased survival rates in offspring .

Propiedades

IUPAC Name |

1,2,3-trichloro-4-(2,5-dichloro-3-methylsulfonylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-6(14)4-8(11(10)16)7-2-3-9(15)13(18)12(7)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQRAZWPOIJSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216800 | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66640-58-2 | |

| Record name | 3-(Methylsulfonyl)-2,2′,3′,4′,5-pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66640-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-3'-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.